molecular formula C13H18N2O4S B137563 (Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid CAS No. 86978-24-7

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid

Cat. No. B137563
CAS RN: 86978-24-7
M. Wt: 298.36 g/mol
InChI Key: XIXNSLABECPEMI-VURMDHGXSA-N
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Description

The compound "(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid" is a thiazole derivative that is of interest due to its potential pharmaceutical applications. Thiazole and its derivatives are known for their significance in medicinal chemistry, as they are present in compounds with various biological activities. The presence of the tert-butoxycarbonyl (Boc) group suggests that the compound is protected for further synthetic applications, likely in peptide synthesis or other areas where selective deprotection is required .

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a chemical modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . Similarly, Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a key intermediate in the synthesis of bulgecinine, was synthesized from 2-butyne-1,4-diol using stereoselective enzymatic methods . These methods highlight the importance of stereochemistry and the use of protecting groups in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The stereochemistry of such compounds is crucial, as evidenced by the determination of the stereochemical structure of a related compound by X-ray crystallography . The Z-configuration of the double bond in the pent-2-enoic acid fragment is also significant, as it can influence the biological activity and synthetic utility of the compound.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, the synthesis of novel compounds with a joint thiazole and a Z-5-aminopent-3-enoic acid fragment involved nucleophilic substitution, bromination, Hantzsch-type heterocyclization, and Gabriel-like deprotection reactions . Another study reported the synthesis of a thiazolyl acetic acid benzothiazolyl thioester through condensation reactions in alkali conditions, demonstrating the versatility of thiazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups and molecular structure. The presence of the tert-butoxycarbonyl group suggests that the compound is stable under certain conditions and can be deprotected when necessary. The synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids involved the protection and deprotection of acid functions, indicating the importance of such groups in determining the reactivity and stability of these compounds . The use of ionic liquids in some syntheses suggests that these media can enhance the efficiency and selectivity of reactions involving thiazole derivatives .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds have shown potential as new anti-inflammatory agents and antioxidants, suggesting that similar thiazole-containing compounds could be explored for these applications (Raut et al., 2020).

Synthetic Approaches and Biological Interest

Thiazole derivatives are synthesized through various chemical reactions and have shown a broad spectrum of biological activities. These activities include cytotoxicity, inhibition of cell proliferation, and potential therapeutic applications. The versatility in synthetic approaches for thiazole derivatives highlights the potential for developing novel compounds with varied biological activities (Rosales-Hernández et al., 2022).

Antioxidant Activity Measurement Techniques

The study of antioxidants is significant in various scientific fields. Various tests and methodologies are employed to determine the antioxidant activity of compounds, which could be relevant in assessing the antioxidant potential of thiazole-containing compounds (Munteanu & Apetrei, 2021).

Pharmacological Potential of Thiazole Derivatives

Thiazole derivatives are recognized for their pharmacological potential, including their use as anti-inflammatory, antimicrobial, and antiviral agents. The structural diversity and synthetic accessibility of thiazole derivatives make them a valuable scaffold for the development of new therapeutic agents (Leoni et al., 2014).

Functionalization and Applications of Quantum Dots

The functionalization of quantum dots with amino acids, including possibly those derived from thiazole-containing compounds, enhances their optical and electronic properties. These functionalized quantum dots have applications in sensors, energy storage systems, and optoelectronic devices, demonstrating the broad potential of functionalized compounds in various domains (Ravi et al., 2021).

properties

IUPAC Name

(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXNSLABECPEMI-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)pent-2-enoic acid

CAS RN

86978-24-7
Record name (αZ)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-propylidene-4-thiazoleacetic acid
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Record name (Z)-2-(2-t-Butoxycarbonylamino-4-thiazolyl)pent-2-enoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-2-(2-t-butoxycarbonylamino-4-thiazolyl)pent-2-enoic acid
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